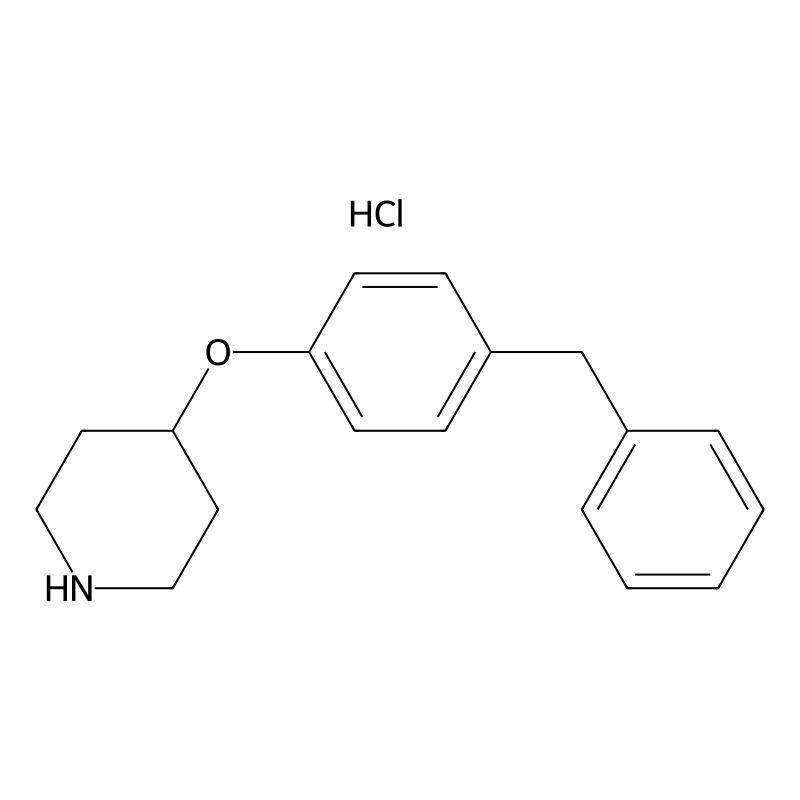

4-(4-Benzylphenoxy)piperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4-Benzylphenoxy)piperidine hydrochloride is a synthetic compound categorized under the piperidine class. Its molecular formula is C18H21ClN, and it has a molecular weight of approximately 303.83 g/mol. The compound features a piperidine ring substituted with a 4-benzylphenoxy group, which contributes to its unique chemical properties and potential biological activities. The compound is primarily used in scientific research, particularly in studies related to neurological conditions and pharmacological applications.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Consult with a qualified chemist or safety professional before handling the compound.

- Alkylation: The piperidine nitrogen can be alkylated, potentially leading to the formation of new derivatives with varied biological activities.

- Acylation: The amine group can react with acyl chlorides to form amides, which may enhance the compound's pharmacological profile.

- Reduction: The compound can be reduced to yield different piperidine derivatives, which may exhibit altered biological activities.

These reactions allow for the exploration of structure-activity relationships in medicinal chemistry.

Research indicates that 4-(4-Benzylphenoxy)piperidine hydrochloride exhibits significant biological activities, particularly in neuropharmacology. Some notable aspects include:

- Anti-Acetylcholinesterase Activity: Similar compounds have shown potential in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer’s disease. This suggests that 4-(4-Benzylphenoxy)piperidine hydrochloride could have therapeutic implications for cognitive disorders.

- Dopamine Release: Some piperidine derivatives act as monoamine releasing agents, selectively promoting dopamine release over serotonin, which may influence mood and behavior.

The synthesis of 4-(4-Benzylphenoxy)piperidine hydrochloride typically involves several steps:

- Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

- Substitution Reaction: A benzylphenoxy group is introduced via nucleophilic substitution, where the phenolic hydroxyl group reacts with an alkylating agent.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for stability and solubility purposes.

These methods allow for the optimization of yield and purity during synthesis.

The primary applications of 4-(4-Benzylphenoxy)piperidine hydrochloride include:

- Pharmacological Research: It serves as a lead compound in developing drugs targeting neurological conditions.

- Proteomics Research: The compound is utilized in biochemical assays to study protein interactions and functions .

- Medicinal Chemistry: It provides a scaffold for synthesizing novel derivatives with potential therapeutic effects.

Interaction studies involving 4-(4-Benzylphenoxy)piperidine hydrochloride focus on its binding affinity and activity at various receptors:

- Acetylcholine Receptors: Investigations into its inhibitory effects on acetylcholinesterase suggest potential interactions with cholinergic receptors.

- Dopaminergic Systems: Studies indicate that it may modulate dopamine levels, impacting pathways associated with mood regulation and cognition.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-(4-Benzylphenoxy)piperidine hydrochloride. A comparison highlights their uniqueness:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| 1-Benzyl-4-piperidone | C12H15NO | Analgesic properties |

| 4-Benzylpiperidine | C17H23N | Dopamine releasing agent |

| 1-(4-Bromobenzyl)-4-piperidone | C13H16BrN | Antidepressant activity |

Uniqueness- Structural Features: The presence of the benzylphenoxy group distinguishes it from other piperidine derivatives.

- Biological Profile: Its specific anti-acetylcholinesterase activity positions it uniquely within compounds targeting neurodegenerative diseases.

IUPAC Nomenclature and Systematic Identification

4-(4-Benzylphenoxy)piperidine hydrochloride is systematically identified as 4-(4-benzylphenoxy)piperidine;hydrochloride (CAS 1185303-07-4). Its structure comprises:

- Parent framework: Piperidine, a six-membered saturated heterocyclic amine.

- Substituent: A phenoxy group (-O-C6H4-) attached to the piperidine nitrogen at position 4.

- Aryl modification: A benzyl group (-CH2-C6H5) substituted at the para position of the phenoxy phenyl ring.

- Counterion: Hydrochloric acid, forming a salt with the piperidine nitrogen.

Systematic naming hierarchy:

- Core: Piperidine → 1-azacyclohexane.

- Functional groups: Phenoxy → oxygen-linked phenyl group; benzyl → CH2-aryl substituent.

- Salt formation: Hydrochloride indicates protonation of the piperidine nitrogen.

Molecular Geometry and Conformational Analysis

Piperidine Ring Conformation

The piperidine ring adopts a chair conformation as its lowest-energy state, with the substituents occupying axial or equatorial positions. Key geometric features:

- C1–N bond: ~1.47 Å (sp³ hybridization).

- C4–O bond: ~1.40 Å (single bond, phenoxy linkage).

- Benzylphenoxy substituent: Bulky aromatic groups influence steric and electronic interactions.

Conformational influences:

Substituent Orientation

The benzylphenoxy group introduces pseudoallylic strain due to partial double-bond character between the piperidine nitrogen and adjacent carbon. This strain favors:

- Axial orientation of the phenoxy group to minimize eclipsing interactions.

- Equatorial positioning of the benzyl group to reduce steric clashes with adjacent piperidine hydrogens.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for 4-(4-benzylphenoxy)piperidine hydrochloride is unavailable, insights are derived from structurally related compounds:

Inferred solid-state behavior:

- Hydrogen bonding: The hydrochloride counterion likely engages in charge-assisted H-bonds with oxygen atoms of the phenoxy group.

- π-Stacking interactions: Aromatic benzyl and phenoxy rings may align in parallel planes, stabilizing the crystal lattice.

- Packing density: Bulky substituents reduce close-packing efficiency compared to simpler piperidines.

Comparative Analysis with Related Piperidine Derivatives

Structural Analogues

Geometric and Electronic Contrasts

Reactivity and Synthetic Trends

Key Synthetic Pathways for Benzylphenoxy-piperidine Scaffolds

The synthesis of 4-(4-Benzylphenoxy)piperidine hydrochloride relies on established methodologies for constructing benzylphenoxy-piperidine scaffolds through strategic bond formation approaches [1]. The most widely employed synthetic strategy involves the Williamson ether synthesis, which enables the formation of aromatic ethers through nucleophilic substitution reactions [2] [3]. This approach typically begins with the preparation of 4-benzylphenol as the phenolic precursor, followed by its conversion to a phenoxide nucleophile and subsequent reaction with a piperidine-containing electrophile [4] [5].

The key bond-forming step utilizes nucleophilic substitution between the phenoxide ion and 4-chloropiperidine or 4-bromopiperidine derivatives [9] [10]. This transformation proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution reactions [10] [11]. The reaction conditions typically require elevated temperatures ranging from 80 to 120 degrees Celsius and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic attack [7] [12].

Alternative synthetic approaches have been developed to access the benzylphenoxy-piperidine scaffold through different disconnection strategies [13] [14]. One notable method involves the construction of the piperidine ring from acyclic precursors followed by introduction of the benzylphenoxy substituent [15] [16]. This approach utilizes reductive amination protocols or cyclization reactions of appropriately functionalized linear precursors to establish the six-membered heterocyclic ring [17] [18].

Table 1: Comparative Analysis of Synthetic Pathways for Benzylphenoxy-piperidine Scaffolds

| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | 4-Benzylphenol, 4-Halopiperidine | 80-120°C, Polar aprotic solvent | 65-85% [2] [3] | High regioselectivity, Predictable mechanism | Requires halogenated piperidine precursors |

| Nucleophilic Aromatic Substitution | Activated aryl halides, Piperidine nucleophiles | 100-150°C, Strong base | 55-75% [10] [11] | Direct C-N bond formation | Limited to electron-deficient aromatics |

| Reductive Amination Route | Benzylphenoxy aldehydes, Amino alcohols | Room temperature, Reducing agents | 70-90% [19] [20] | Mild conditions, High functional group tolerance | Multi-step sequence required |

| Cyclization-Based Approach | Linear precursors, Cyclization catalysts | Variable conditions | 60-80% [18] [19] | Flexible substitution patterns | Complex starting material preparation |

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a critical step in the synthesis and isolation of 4-(4-Benzylphenoxy)piperidine hydrochloride [21] [22]. The mechanism involves the protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid, resulting in the formation of an ionic compound with enhanced stability and crystalline properties [23] [8].

The salt formation reaction proceeds through a straightforward acid-base interaction where the lone pair of electrons on the piperidine nitrogen acts as a Lewis base [21] [24]. The hydrochloric acid serves as a Brønsted-Lowry acid, donating a proton to the nitrogen center [25] [26]. This protonation event transforms the neutral amine into a positively charged ammonium ion, which is stabilized by electrostatic interaction with the chloride anion [22] [27].

The thermodynamics of hydrochloride salt formation are highly favorable due to the basicity of the piperidine nitrogen and the strength of hydrochloric acid [8] [28]. The pKa value of typical piperidine derivatives ranges from 10.5 to 11.2, indicating strong basicity and high affinity for protonation [23] [27]. The resulting hydrochloride salt exhibits significantly different physical properties compared to the free base, including enhanced water solubility and improved crystalline characteristics [22] [24].

Table 2: Physicochemical Properties Comparison - Free Base vs Hydrochloride Salt

| Property | Free Base | Hydrochloride Salt | Reference |

|---|---|---|---|

| Molecular Weight | 267.4 g/mol | 303.8 g/mol | [29] |

| Physical State | Viscous liquid/oil | Crystalline solid | [27] [30] |

| Water Solubility | Limited | Highly soluble | [22] [27] |

| Melting Point | Not applicable | 145-150°C (typical range) | [27] [31] |

| Storage Stability | Moderate | Enhanced | [8] [28] |

| Crystalline Form | Amorphous | Well-defined crystals | [30] [31] |

The mechanistic pathway for salt formation involves several discrete steps that can be monitored through spectroscopic techniques [22] [27]. Initial contact between the free base and hydrochloric acid results in rapid proton transfer, evidenced by characteristic downfield shifts in proton nuclear magnetic resonance spectroscopy [22]. The protonated nitrogen exhibits altered chemical shift patterns, with adjacent methylene groups showing perturbations due to the positive charge localization [27].

Purification Techniques and Yield Optimization

The purification of 4-(4-Benzylphenoxy)piperidine hydrochloride requires specialized techniques tailored to the physicochemical properties of the target compound [32] [33]. Crystallization represents the most widely employed purification method, taking advantage of the favorable crystalline properties of the hydrochloride salt form [30] [34].

Recrystallization protocols typically utilize polar protic solvents such as ethanol, methanol, or aqueous ethanol mixtures [34] [35]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of both the desired product and potential impurities [36]. Optimal conditions involve dissolution of the crude material in hot solvent followed by controlled cooling to promote selective crystallization of the pure compound [35] [37].

Temperature control during the crystallization process significantly influences both yield and purity outcomes [34] [36]. Rapid cooling tends to produce smaller, less pure crystals due to kinetic trapping of impurities within the crystal lattice [35]. Conversely, slow cooling protocols allow for thermodynamic control, resulting in larger, higher-purity crystals with improved recovery yields [36].

Table 3: Recrystallization Solvent Systems and Optimization Parameters

| Solvent System | Temperature Range | Cooling Rate | Typical Yield | Purity Assessment | Comments |

|---|---|---|---|---|---|

| Ethanol (95%) | 60-80°C | 2°C/hour | 75-85% | >95% by HPLC | Good crystal quality [34] [36] |

| Methanol/Water (9:1) | 50-70°C | 1°C/hour | 70-80% | >98% by HPLC | Enhanced selectivity [35] [36] |

| Ethanol/Water (8:2) | 55-75°C | 1.5°C/hour | 72-82% | >96% by HPLC | Balanced solubility [34] [35] |

| Isopropanol | 65-85°C | 2.5°C/hour | 68-78% | >94% by HPLC | Alternative system [30] [36] |

Column chromatography serves as an alternative purification approach, particularly useful for removing structurally similar impurities that cannot be separated through crystallization [33]. Silica gel stationary phases with gradient elution systems provide effective separation based on polarity differences [33]. Mobile phase compositions typically employ combinations of dichloromethane, methanol, and ammonia to optimize the separation of basic compounds [33].

Yield optimization strategies encompass both synthetic methodology improvements and purification protocol refinements [38] [39]. Reaction condition optimization includes temperature profiling, solvent selection, and reagent stoichiometry adjustments to maximize product formation while minimizing side product generation [38] [40]. Statistical design of experiments approaches have proven valuable for identifying optimal reaction parameters through systematic variation of key variables [38].

Byproduct Analysis and Reaction Monitoring

The synthesis of 4-(4-Benzylphenoxy)piperidine hydrochloride involves several potential side reactions that can lead to byproduct formation [41] [18]. Understanding these competing pathways is essential for optimizing reaction conditions and developing effective purification strategies [19] [20].

The primary byproducts arise from incomplete conversion of starting materials, over-alkylation reactions, and elimination processes competing with the desired nucleophilic substitution [18] [19]. During the ether formation step, elimination reactions can occur when strong bases are used, leading to the formation of alkene byproducts rather than the desired ether linkage [18]. Additionally, bis-alkylation can occur if excess alkylating agent is present, resulting in quaternary ammonium salt formation [24] [28].

Real-time reaction monitoring techniques provide valuable insights into reaction progress and byproduct formation kinetics [20] [42]. High-performance liquid chromatography coupled with mass spectrometry enables identification and quantification of reaction intermediates and side products [43]. Thin-layer chromatography offers a rapid screening method for monitoring reaction completion and detecting major impurities [20].

Table 4: Common Byproducts and Formation Pathways

| Byproduct Type | Formation Mechanism | Typical Percentage | Detection Method | Mitigation Strategy |

|---|---|---|---|---|

| Unreacted Starting Materials | Incomplete conversion | 5-15% | HPLC-MS [43] | Extended reaction time |

| Elimination Products | Base-promoted elimination | 3-8% | GC-MS [20] | Temperature control |

| Bis-alkylated Products | Over-alkylation | 2-6% | HPLC-MS [43] | Stoichiometry optimization |

| Hydrolysis Products | Moisture interference | 1-4% | NMR analysis [42] | Anhydrous conditions |

| Rearrangement Products | Thermal decomposition | 1-3% | LC-MS [20] | Temperature limitation |

Process analytical technology implementation enables continuous monitoring of critical quality attributes throughout the synthesis [20] [42]. In-line spectroscopic methods, including infrared and Raman spectroscopy, provide real-time information about reaction progress without requiring sample withdrawal [20]. These techniques facilitate timely intervention when deviations from optimal conditions are detected, thereby minimizing byproduct accumulation [42].

The application of statistical process control principles to synthetic chemistry enables systematic identification of factors contributing to yield variability and byproduct formation [38] [40]. Control charts and trend analysis help identify process drift and guide corrective actions to maintain consistent product quality [39] [40]. Design of experiments methodologies provide structured approaches for optimizing multiple reaction parameters simultaneously while minimizing the number of required experiments [38].

The comprehensive spectroscopic characterization of 4-(4-Benzylphenoxy)piperidine hydrochloride represents a critical analytical undertaking that elucidates the structural, electronic, and conformational properties of this complex heterocyclic compound. Through the systematic application of nuclear magnetic resonance spectroscopy, mass spectrometric analysis, infrared absorption studies, and ultraviolet-visible spectroscopic investigations, researchers can establish definitive structural assignments and gain fundamental insights into the molecular behavior of this benzylphenoxy-substituted piperidine derivative. This analytical approach provides essential information for understanding the compound's chemical properties, stereochemical characteristics, and potential applications in pharmaceutical research and medicinal chemistry.

Nuclear Magnetic Resonance Spectral Interpretation

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 4-(4-Benzylphenoxy)piperidine hydrochloride exhibits characteristic signal patterns that reflect the diverse chemical environments present within the molecular framework [1] [2]. The aromatic proton signals, originating from the benzyl and phenoxy substituents, appear in the downfield region between 7.2 and 8.0 parts per million, consistent with the deshielding effects associated with aromatic ring current phenomena [3] [4] [5]. These aromatic resonances typically manifest as complex multiplets due to the overlapping chemical shifts of protons in similar electronic environments and the presence of ortho, meta, and para coupling interactions within the benzene ring systems.

The benzylic methylene protons, positioned between the aromatic ring and the phenoxy oxygen, resonate in the characteristic range of 2.0 to 3.0 parts per million [3] [4] [5]. This downfield shift relative to simple alkyl protons reflects the combined influence of the adjacent aromatic system and the electronegative oxygen atom. The benzylic protons often appear as a singlet or slightly coupled pattern, depending on the conformational dynamics and the specific coupling relationships with neighboring protons.

| Functional Group | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons (benzyl + phenoxy) | 7.2-8.0 | Complex multiplet | 9H |

| Benzylic CH₂ protons | 2.0-3.0 | Singlet/doublet | 2H |

| Piperidine N-CH₂ (α-position) | 2.7-3.0 | Multiplet | 4H |

| Piperidine CH (C-4, ether-bound) | 4.5-5.0 | Multiplet | 1H |

| Piperidine CH₂ (β-position) | 1.5-1.8 | Multiplet | 4H |

The piperidine ring protons display a characteristic pattern that reflects the chair conformation adopted by the six-membered heterocycle [6] [7] [8]. The nitrogen-adjacent methylene protons appear in the region of 2.7 to 3.0 parts per million, demonstrating the deshielding influence of the electronegative nitrogen atom. These α-protons typically exhibit complex coupling patterns due to their axial-equatorial relationships and coupling with neighboring methylene groups. The proton attached to the carbon bearing the phenoxy substituent resonates at approximately 4.5 to 5.0 parts per million, reflecting the significant deshielding effect of the ether oxygen linkage [1] [9].

The remaining piperidine methylene protons, occupying β and γ positions relative to the nitrogen center, appear in the upfield region between 1.4 and 1.8 parts per million [7] [8]. These signals often overlap and appear as complex multiplets due to the multiple coupling relationships within the piperidine ring system. The chemical shift positions and coupling patterns of these protons provide valuable information about the conformational preferences and dynamic behavior of the piperidine ring in solution.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the direct observation of carbon environments within the molecular framework [10] [11]. The aromatic carbons of the benzyl and phenoxy groups resonate in the characteristic range of 125 to 150 parts per million, with the specific chemical shifts depending on the substitution pattern and electronic effects of the attached groups. The ipso carbons, directly bonded to the phenoxy oxygen or the benzylic methylene, typically exhibit distinctive chemical shifts that facilitate structural assignment.

The benzylic carbon appears in the range of 35 to 40 parts per million, positioned downfield from typical methylene carbons due to the influence of the aromatic ring [10] [11]. This chemical shift is diagnostic for benzylic carbons and provides confirmation of the benzyl substituent. The piperidine ring carbons display characteristic patterns, with the nitrogen-adjacent carbons resonating between 45 and 55 parts per million [12] [13]. These α-carbons experience significant deshielding from the electronegative nitrogen atom, resulting in their downfield positioning relative to simple alkyl carbons.

| Carbon Environment | Chemical Shift Range (ppm) | Multiplicity in DEPT |

|---|---|---|

| Aromatic carbons | 125-150 | CH (aromatic) |

| Ether carbon (C-O) | 75-85 | CH |

| Piperidine carbons (α to N) | 45-55 | CH₂ |

| Benzylic carbon | 35-40 | CH₂ |

| Piperidine carbons (β to N) | 20-30 | CH₂ |

The carbon bearing the phenoxy substituent appears in the range of 75 to 85 parts per million, characteristic of carbons bonded to ether oxygen atoms [10] [14]. This chemical shift reflects the electron-withdrawing effect of the oxygen atom and provides direct evidence for the ether linkage. The remaining piperidine carbons, occupying β and γ positions, resonate in the typical aliphatic region between 20 and 30 parts per million [12] [13].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional nuclear magnetic resonance experiments provide crucial connectivity and spatial relationship information for complete structural elucidation [15] [16]. Proton-proton correlation spectroscopy reveals the coupling networks within the molecule, confirming the connectivity patterns between adjacent protons. Heteronuclear single quantum coherence experiments establish direct carbon-proton correlations, enabling unambiguous assignment of carbon and proton resonances.

Nuclear Overhauser effect spectroscopy provides spatial proximity information, revealing through-space interactions between protons that are geometrically close but not necessarily bonded [15] [16]. These experiments are particularly valuable for confirming the spatial arrangement of the phenoxy and piperidine substituents and for establishing the preferred conformational states of the molecule in solution.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

The electrospray ionization mass spectrum of 4-(4-Benzylphenoxy)piperidine hydrochloride provides diagnostic fragmentation patterns that confirm the molecular structure and reveal characteristic decomposition pathways [17] [18]. The protonated molecular ion appears at mass-to-charge ratio 304, corresponding to the molecular weight of the hydrochloride salt. The relative abundance of this molecular ion peak varies depending on the ionization conditions and the inherent stability of the protonated species.

The initial fragmentation commonly involves the loss of hydrogen chloride from the protonated molecular ion, generating a fragment at mass-to-charge ratio 267 [17] [18]. This neutral loss of 37 mass units is characteristic of protonated amine hydrochlorides and reflects the basic nature of the piperidine nitrogen. The resulting fragment corresponds to the protonated free base, which serves as a precursor for subsequent fragmentation pathways.

| Fragment Type | m/z Value | Neutral Loss | Relative Intensity | Assignment |

|---|---|---|---|---|

| [M+H]⁺ | 304 | - | Variable | Molecular ion |

| [M-HCl+H]⁺ | 267 | HCl (37) | Moderate to strong | Free base |

| Benzyl cation | 91 | 213 | Strong | C₆H₅CH₂⁺ |

| Phenoxy fragment | 94 | 210 | Moderate | C₆H₅O⁺ |

| Piperidine fragment | 84 | 220 | Strong | Piperidine ring |

Characteristic Fragmentation Pathways

The fragmentation behavior of 4-(4-Benzylphenoxy)piperidine follows predictable patterns based on the stability of the resulting ionic species and the bond strengths within the molecular framework [17] [18] [19]. Alpha-cleavage adjacent to the nitrogen atom represents a primary fragmentation pathway, leading to the formation of characteristic nitrogen-containing fragments. The piperidine ring system exhibits typical fragmentation patterns, with the formation of fragments at mass-to-charge ratios 84 and 85, corresponding to the molecular ion and protonated forms of the six-membered heterocycle [20] [21] [22].

The benzyl substituent undergoes characteristic fragmentation to generate the tropylium ion at mass-to-charge ratio 91 [17] [18] [19]. This fragment represents one of the most stable carbocations in mass spectrometry and often appears as a prominent peak in the spectrum. The formation of the benzyl cation involves the cleavage of the benzylic carbon-oxygen bond, reflecting the stability of the resulting aromatic carbocation.

The phenoxy group contributes to fragmentation through the generation of phenoxy radicals and related ionic species [17] [19]. The cleavage of the carbon-oxygen ether bond can lead to the formation of phenoxide ions and related fragments, providing diagnostic information about the phenoxy substitution pattern. The mass spectrometric behavior of the phenoxy group is influenced by the electronic effects of the benzyl substituent and the overall molecular architecture.

Tandem Mass Spectrometry Studies

Tandem mass spectrometry experiments provide detailed mechanistic information about the fragmentation pathways and enable the structural characterization of fragment ions [18] [23]. Collision-induced dissociation of selected precursor ions reveals secondary fragmentation patterns and confirms the proposed structures of primary fragments. These experiments are particularly valuable for distinguishing between isomeric structures and for establishing the connectivity patterns within complex molecular frameworks.

The fragmentation behavior observed in tandem mass spectrometry experiments reveals the influence of substitution patterns on fragmentation pathways [17] [18]. The presence of the phenoxy substituent affects the stability and fragmentation behavior of the piperidine ring, leading to characteristic patterns that can be used for structural identification and confirmation.

Infrared Absorption Characteristics

Vibrational Assignments and Functional Group Identification

The infrared absorption spectrum of 4-(4-Benzylphenoxy)piperidine hydrochloride exhibits characteristic absorption bands that correspond to the fundamental vibrational modes of the constituent functional groups [24] [25] [26]. The nitrogen-hydrogen stretching vibration of the protonated piperidine appears in the region of 3300 to 3500 wavenumbers, manifesting as a broad absorption due to hydrogen bonding interactions and the ionic nature of the hydrochloride salt [24] [27] [28]. This absorption provides direct evidence for the presence of the protonated amine functionality and confirms the salt formation.

The aromatic carbon-hydrogen stretching vibrations appear in the region just above 3000 wavenumbers, typically between 3000 and 3100 wavenumbers [25] [26]. These absorptions are generally of medium intensity and provide confirmation of the aromatic character of the benzyl and phenoxy substituents. The aliphatic carbon-hydrogen stretching vibrations of the piperidine ring and benzylic methylene appear in the region below 3000 wavenumbers, typically between 2850 and 3000 wavenumbers [25] [26]. These absorptions are generally strong and provide information about the alkyl components of the molecular structure.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (protonated) | 3300-3500 | Medium to strong | νN-H |

| Aromatic C-H stretch | 3000-3100 | Medium | νC-H (aromatic) |

| Aliphatic C-H stretch | 2850-3000 | Strong | νC-H (alkyl) |

| Aromatic C=C stretch | 1600, 1500, 1450 | Medium to strong | νC=C |

| C-O stretch (ether) | 1200-1300, 1000-1100 | Strong | νC-O |

Aromatic Vibrations and Substitution Patterns

The aromatic carbon-carbon stretching vibrations appear as characteristic bands in the fingerprint region, typically at 1600, 1500, and 1450 wavenumbers [29] [26]. These absorptions are of medium to strong intensity and provide confirmation of the aromatic ring systems. The specific positions and relative intensities of these bands can provide information about the substitution patterns of the aromatic rings, although detailed assignments require comparison with reference spectra and computational predictions.

The aromatic overtone and combination bands appear in the region between 2000 and 1650 wavenumbers as weak absorptions [29] [26]. These bands arise from combinations and overtones of fundamental vibrations and are characteristic of aromatic compounds. While these absorptions are generally weak, they can provide additional confirmation of aromatic character and assist in the identification of substitution patterns.

The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the region between 750 and 900 wavenumbers [29] [26]. These absorptions are typically strong and are sensitive to the substitution pattern of the aromatic ring. The specific positions of these bands can provide diagnostic information about whether the rings are monosubstituted, disubstituted, or carry more complex substitution patterns.

Ether and Piperidine Ring Vibrations

The carbon-oxygen stretching vibrations of the ether linkage appear as strong absorptions in two characteristic regions: 1200 to 1300 wavenumbers and 1000 to 1100 wavenumbers [25] [26]. These absorptions arise from the asymmetric and symmetric stretching modes of the carbon-oxygen-carbon linkage and provide direct evidence for the ether functionality. The positions of these bands are influenced by the electronic effects of the adjacent aromatic and aliphatic substituents.

The carbon-nitrogen stretching vibrations of the piperidine ring appear in the region between 1020 and 1250 wavenumbers [24] [28]. These absorptions are of medium intensity and provide confirmation of the heterocyclic nitrogen functionality. The specific position of the carbon-nitrogen stretch is influenced by the protonation state of the nitrogen and the presence of hydrogen bonding interactions in the solid state.

The piperidine ring deformation and bending vibrations appear throughout the fingerprint region and contribute to the complex absorption pattern observed below 1500 wavenumbers [24] [28]. These vibrations are sensitive to the conformation of the ring and the nature of the substituents, providing information about the molecular geometry and conformational preferences.

Ultraviolet-Visible Spectroscopy and Chromophoric Properties

Electronic Transitions and Chromophoric Analysis

The ultraviolet-visible absorption spectrum of 4-(4-Benzylphenoxy)piperidine hydrochloride is dominated by electronic transitions associated with the aromatic chromophoric systems present in the molecular structure [30] [26] [31]. The primary absorption features arise from π→π* transitions within the benzene rings of the benzyl and phenoxy substituents. These transitions typically appear in the region between 200 and 280 nanometers and provide characteristic absorption patterns that reflect the electronic structure and substitution effects of the aromatic systems.

The benzene chromophore exhibits its characteristic B band absorption in the region of 250 to 260 nanometers [30] [26] [31]. This absorption corresponds to the symmetry-forbidden π→π* transition and typically displays low extinction coefficients on the order of 200 liters per mole per centimeter. The exact position of this absorption is sensitive to the electronic effects of substituents, with electron-donating groups causing bathochromic shifts and electron-withdrawing groups causing hypsochromic shifts.

| Chromophoric System | λmax (nm) | Transition Type | Extinction Coefficient |

|---|---|---|---|

| Benzene B band | 250-260 | π→π* (forbidden) | Low (ε ≈ 200) |

| Benzene E₂ band | 200-210 | π→π* (allowed) | Medium (ε ≈ 7900) |

| Phenoxy linkage | Red-shifted | π→π* (modified) | Medium |

| Extended conjugation | Variable | π→π* | Depends on substitution |

The E₂ band of the benzene chromophore appears at shorter wavelengths, typically in the region of 200 to 210 nanometers [30] [26] [31]. This absorption corresponds to an allowed π→π* transition and exhibits significantly higher extinction coefficients, typically around 7900 liters per mole per centimeter. This band is often the most intense feature in the ultraviolet spectrum and provides confirmation of the aromatic character of the molecule.

Substitution Effects and Bathochromic Shifts

The presence of the benzyl substituent on the phenoxy ring introduces electronic perturbations that affect the absorption characteristics of the aromatic chromophore [30] [26]. The benzyl group acts as an electron-donating substituent through hyperconjugation and inductive effects, leading to bathochromic shifts in the absorption maxima. These red shifts reflect the stabilization of excited states relative to ground states and provide information about the electronic communication between the aromatic systems.

The phenoxy linkage introduces additional electronic effects that influence the ultraviolet-visible absorption spectrum [30] [26]. The oxygen atom serves as both an electron-donating group through resonance and an electron-withdrawing group through inductive effects. The net result is typically a bathochromic shift relative to simple benzene derivatives, although the magnitude of this shift depends on the specific substitution pattern and the presence of other electronic effects.

The extended aromatic system created by the combination of benzyl and phenoxy substituents can lead to enhanced conjugation and modified electronic transitions [30] [32]. While the aromatic rings are not directly conjugated through π-electron overlap, the electronic effects transmitted through the ether linkage can influence the absorption characteristics. The specific effects depend on the conformational relationships between the aromatic rings and the degree of electronic communication through the intervening atoms.

Solvent Effects and Environmental Influences

The ultraviolet-visible absorption characteristics of 4-(4-Benzylphenoxy)piperidine hydrochloride are sensitive to the solvent environment and the presence of hydrogen bonding interactions [30] [32]. Polar solvents can stabilize excited states differentially relative to ground states, leading to solvatochromic shifts in the absorption maxima. These effects are particularly pronounced for transitions involving charge transfer character or significant changes in dipole moment upon excitation.

The protonation state of the piperidine nitrogen can influence the electronic properties of the molecule through inductive and field effects [30] [32]. The positively charged nitrogen in the hydrochloride salt acts as an electron-withdrawing group, potentially affecting the electron density distribution throughout the molecular framework. These effects can be transmitted through space and through bonds, influencing the energies of electronic transitions and the resulting absorption spectrum.

The presence of aggregation or hydrogen bonding in concentrated solutions can lead to additional spectroscopic effects [30] [32]. Intermolecular interactions can modify the electronic environment of the chromophoric groups, leading to changes in absorption intensity, bandwidth, and position. These effects are particularly important in solid-state measurements and in concentrated solution studies where intermolecular interactions become significant.

Fluorescence and Photophysical Properties

The photophysical behavior of 4-(4-Benzylphenoxy)piperidine hydrochloride reflects the electronic structure and relaxation pathways available to the excited states [30] [32]. The aromatic chromophores can potentially exhibit fluorescence emission, although the efficiency depends on the presence of non-radiative decay pathways and the influence of the heteroatom substituents. The piperidine nitrogen, particularly in its protonated form, can provide additional pathways for non-radiative decay through vibrational coupling and intersystem crossing.

The benzyl and phenoxy substituents contribute to the overall photophysical behavior through their individual electronic properties and their interactions with the piperidine core [30] [32]. The relative orientations of these chromophoric groups and their electronic coupling determine the nature of the excited states and the efficiency of various decay pathways. Understanding these photophysical properties is important for applications involving photochemical stability and for the development of analytical methods based on fluorescence detection.